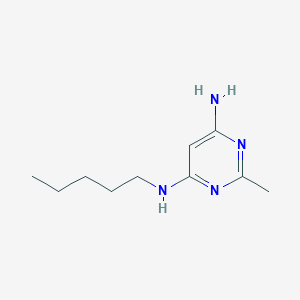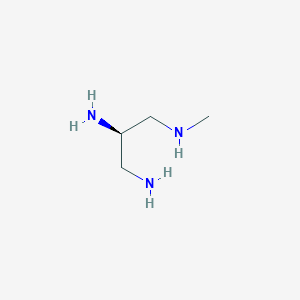
(R)-N1-Methylpropane-1,2,3-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N1-Methylpropane-1,2,3-triamine is an organic compound with a chiral center, making it optically active. This compound is a triamine, meaning it contains three amine groups, and is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-Methylpropane-1,2,3-triamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural sources or synthesized through asymmetric synthesis.
Amine Introduction:
Methylation: The methylation of the amine groups is carried out using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to ensure selective methylation.
Industrial Production Methods
In an industrial setting, the production of ®-N1-Methylpropane-1,2,3-triamine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and high yield.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
®-N1-Methylpropane-1,2,3-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines.
科学研究应用
®-N1-Methylpropane-1,2,3-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of ®-N1-Methylpropane-1,2,3-triamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
相似化合物的比较
Similar Compounds
(S)-N1-Methylpropane-1,2,3-triamine: The enantiomer of ®-N1-Methylpropane-1,2,3-triamine, with similar chemical properties but different optical activity.
N1-Methylpropane-1,2-diamine: A related compound with two amine groups instead of three.
N1-Methylpropane-1,3-diamine: Another related compound with a different arrangement of amine groups.
Uniqueness
®-N1-Methylpropane-1,2,3-triamine is unique due to its chiral center, which imparts optical activity and can influence its interactions with biological targets. This makes it valuable in applications requiring specific stereochemistry, such as in drug synthesis and biochemical research.
属性
分子式 |
C4H13N3 |
|---|---|
分子量 |
103.17 g/mol |
IUPAC 名称 |
(2R)-3-N-methylpropane-1,2,3-triamine |
InChI |
InChI=1S/C4H13N3/c1-7-3-4(6)2-5/h4,7H,2-3,5-6H2,1H3/t4-/m1/s1 |
InChI 键 |
CANSVBFJDVVCTO-SCSAIBSYSA-N |
手性 SMILES |
CNC[C@@H](CN)N |
规范 SMILES |
CNCC(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13350194.png)
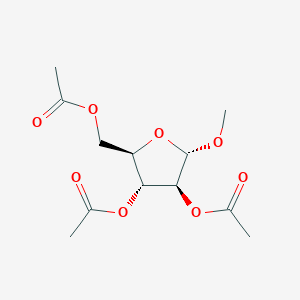
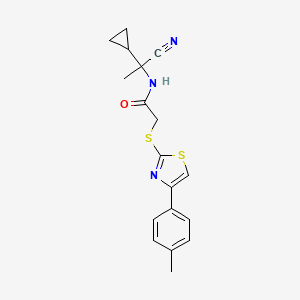


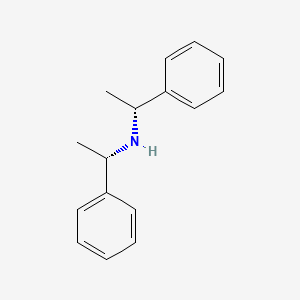
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350233.png)
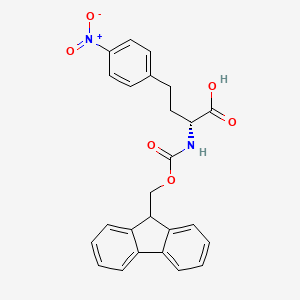
![8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol](/img/structure/B13350242.png)

![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)
![2-(Benzo[b]thiophen-5-yl)propan-1-amine](/img/structure/B13350264.png)
